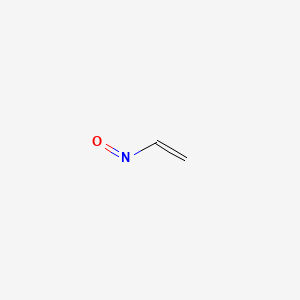
2-(Methoxymethyl)-1,3-selenazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-1,3-selenazole is an organoselenium compound characterized by a selenazole ring substituted with a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-1,3-selenazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a selenourea derivative with a methoxymethyl halide in the presence of a base, leading to the formation of the selenazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield improvement and cost reduction. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Methoxymethyl)-1,3-selenazole undergoes various chemical reactions, including:
Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenazoles depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Methoxymethyl)-1,3-selenazole has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic effects.
Medicine: Research is ongoing into its potential as an antioxidant and its role in redox biology.
Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)-1,3-selenazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The selenium atom can interact with thiol groups in proteins, affecting their function.
Pathways Involved: It can influence redox signaling pathways, potentially modulating oxidative stress responses.
Similar Compounds:
2-(Methoxymethyl)-1,3-thiazole: Similar structure but contains sulfur instead of selenium.
2-(Methoxymethyl)-1,3-oxazole: Contains oxygen instead of selenium.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly interesting for research and application.
Propriétés
| 139101-64-7 | |
Formule moléculaire |
C5H7NOSe |
Poids moléculaire |
176.09 g/mol |
Nom IUPAC |
2-(methoxymethyl)-1,3-selenazole |
InChI |
InChI=1S/C5H7NOSe/c1-7-4-5-6-2-3-8-5/h2-3H,4H2,1H3 |
Clé InChI |
AIFLFAYZZNXFKK-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC=C[Se]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
